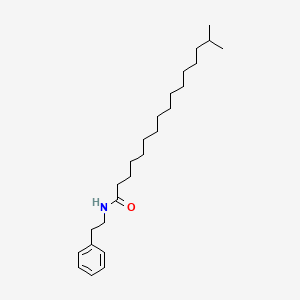
15-Methyl-N-(2-phenylethyl)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methyl-N-(2-phenylethyl)hexadecanamide is a fatty amide compound with the molecular formula C24H41NO It is a derivative of hexadecanamide, where a methyl group is attached to the 15th carbon and a phenylethyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-N-(2-phenylethyl)hexadecanamide typically involves the reaction of hexadecanoic acid with 2-phenylethylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
15-Methyl-N-(2-phenylethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Applications De Recherche Scientifique
15-Methyl-N-(2-phenylethyl)hexadecanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 15-Methyl-N-(2-phenylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the fatty amide structure may influence the compound’s solubility and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Phenylethyl)hexadecanamide: Similar structure but lacks the methyl group at the 15th carbon.
Hexadecanamide: The parent compound without the phenylethyl group.
Palmitamide: Another fatty amide with a similar carbon chain length but different substituents.
Uniqueness
15-Methyl-N-(2-phenylethyl)hexadecanamide is unique due to the presence of both the methyl group and the phenylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
921607-18-3 |
|---|---|
Formule moléculaire |
C25H43NO |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
15-methyl-N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C25H43NO/c1-23(2)17-13-10-8-6-4-3-5-7-9-11-16-20-25(27)26-22-21-24-18-14-12-15-19-24/h12,14-15,18-19,23H,3-11,13,16-17,20-22H2,1-2H3,(H,26,27) |
Clé InChI |
KWKDJTRIOTUJBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


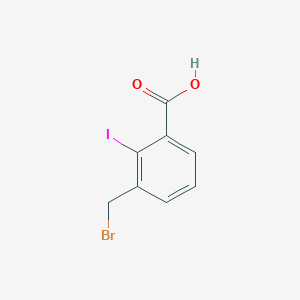
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
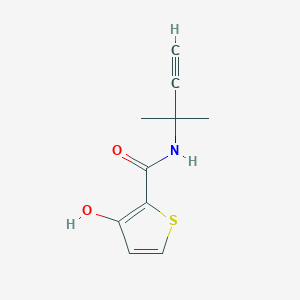
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

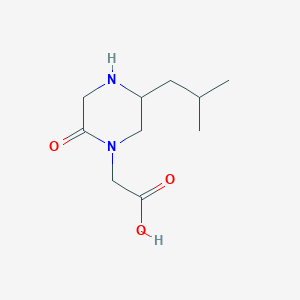
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
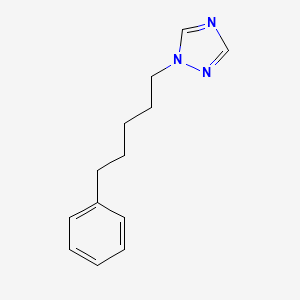
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
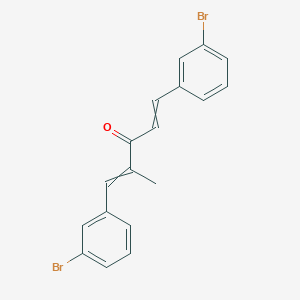


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
